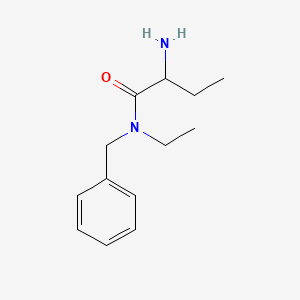

![molecular formula C27H26N4O5S B2990064 5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-81-8](/img/structure/B2990064.png)

5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

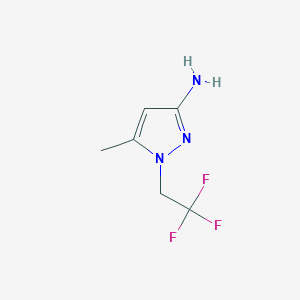

This compound is a derivative of thieno[2,3-d]pyrimidine . It is part of a class of compounds that have been studied for their potential as targeted therapies for PI3K, a lipid kinase involved in cancer progression . The compound has been synthesized as part of a series of morpholine-based thieno[2,3-d]pyrimidine derivatives .

Synthesis Analysis

The synthesis of this compound involves a multi-component reaction of various benzyloxy benzaldehydes or benzylic −1,2,3-triazol-4-yl-methoxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil . This reaction was carried out at 90 °C under solvent-free conditions . The compound was then purified using flash chromatography .Molecular Structure Analysis

The compound crystallizes with Z’ = 3 in the space group P-1 . The molecules are linked by a combination of N-H…O, N-H…N, C-H…O, C-H…N, and C-H…π(arene) hydrogen bonds to form a continuous three-dimensional framework structure .Chemical Reactions Analysis

The compound has been involved in reactions with various benzyloxy benzaldehydes or benzylic −1,2,3-triazol-4-yl-methoxy benzaldehydes . The reaction took place on the sulfur atom due to its stronger nucleophilic activity .Physical And Chemical Properties Analysis

The compound is a light beige powder with a melting point of 250–252 °C . Its 1H-NMR and 13C-NMR spectra have been reported .Scientific Research Applications

Synthesis and Antioxidant Activity

Research on similar compounds, such as new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, has been conducted focusing on their synthesis and evaluation for antioxidant properties. These compounds were prepared through reactions involving ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates or 4-phenyl-6-methyl-2-thioxotetrahydropyrimidine-5-carboxylates, demonstrating significant antioxidant activity. Such studies suggest a potential avenue for researching the compound , considering its structural similarities with these antioxidant-active compounds (Ismaili et al., 2008).

Anti-inflammatory and Analgesic Agents

Another research direction involves the synthesis of novel compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil, leading to the production of molecules with anti-inflammatory and analgesic properties. This highlights a potential research application for similar compounds in the development of new therapeutic agents. The compounds were tested for their COX-1/COX-2 inhibition capabilities, showing significant activity and suggesting a promising path for further investigation into related structures (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Research on 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic conditions demonstrates another potential application area. These compounds, through adsorption onto steel surfaces, effectively retard corrosion, indicating that similar chemical structures could be explored for their corrosion inhibitory properties. This application is particularly relevant in the context of industrial maintenance and preservation (Verma et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(4-methoxyphenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O5S/c1-27(2)12-19-22(20(32)13-27)21(16-6-10-18(36-3)11-7-16)23-24(28-19)29-26(30-25(23)33)37-14-15-4-8-17(9-5-15)31(34)35/h4-11,21H,12-14H2,1-3H3,(H2,28,29,30,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZKXWGZLWRWCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

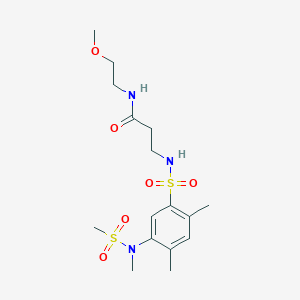

![6-Oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B2989993.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2989997.png)

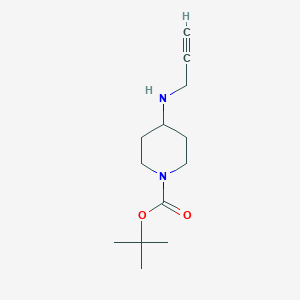

![3-fluoro-N-[1-(prop-2-yn-1-yl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2989999.png)

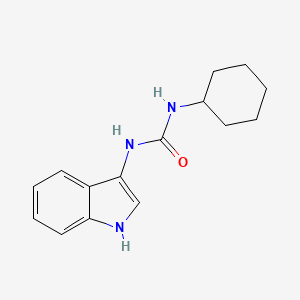

![N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2990000.png)

![2-Chloro-N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]propanamide](/img/structure/B2990001.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/no-structure.png)